2-Hydrazino-4,7-dimethyl-1,3-benzothiazole molecular structure and pharmacophore analysis
2-Hydrazino-4,7-dimethyl-1,3-benzothiazole molecular structure and pharmacophore analysis
Molecular Structure, Synthesis, and Pharmacophore Analysis
Executive Summary
This guide provides a comprehensive technical analysis of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole , a privileged scaffold in both medicinal chemistry and industrial materials science. Distinguished by its 4,7-dimethyl substitution pattern, this molecule exhibits unique steric and lipophilic properties compared to its unsubstituted parent. It serves as a critical "warhead" precursor for bioactive hydrazones (Schiff bases) targeting microbial resistance and cancer, while simultaneously functioning as a high-efficiency corrosion inhibitor for carbon steel in acidic media.
Molecular Architecture & Properties[1]
Structural Analysis
The core structure consists of a fused benzene and thiazole ring (benzothiazole).[1] The 4,7-dimethyl substitution creates a specific steric environment that influences both chemical reactivity and biological binding.
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Substituents:
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Position 2: Hydrazino group (-NH-NH₂). Acts as a nucleophile and H-bond donor/acceptor.
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Positions 4 & 7: Methyl groups (-CH₃). These provide lipophilicity and steric bulk. The 4-methyl group, in particular, exerts steric pressure on the nitrogen at position 3, potentially twisting the planarity of N-substituted derivatives.
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Electronic System: The bicyclic system is aromatic and electron-deficient at the C-2 position, making it susceptible to nucleophilic attack (during synthesis) and allowing the hydrazine tail to engage in stable conjugation.
Tautomerism
Like many 2-substituted benzothiazoles, the hydrazine moiety can exhibit amino-imino tautomerism, although the amino form (hydrazine) is generally predominant in solution.
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Form A (Amino): Benzothiazole-NH-NH₂ (Dominant)
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Form B (Imino): Benzothiazoline=N-NH₂
Physical Profile
| Property | Description |
| Molecular Formula | C₉H₁₁N₃S |
| Molecular Weight | 193.27 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water. |
| Key Spectral Features | IR: 3100–3400 cm⁻¹ (NH/NH₂ str), 1600–1650 cm⁻¹ (C=N). ¹H NMR: Two singlets (Me groups), two doublets (Ar-H at pos 5,6), broad singlets (NH/NH₂). |
Synthesis Protocol
The most robust synthetic route involves the nucleophilic substitution of a leaving group at the C-2 position by hydrazine hydrate. The 2-mercapto derivative is the preferred precursor due to better atom economy and yield compared to the 2-chloro analog.
Reaction Pathway
Precursor: 2-Mercapto-4,7-dimethylbenzothiazole Reagent: Hydrazine Hydrate (80% or 99%) Solvent: Ethanol or Ethylene Glycol (for higher temp)
Step-by-Step Methodology
Note: Perform all reactions in a fume hood. Hydrazine is toxic and a potential carcinogen.
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Charge: In a round-bottom flask, dissolve 0.01 mol of 2-mercapto-4,7-dimethylbenzothiazole in 30 mL of absolute ethanol.
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Addition: Add 0.02 mol (excess) of hydrazine hydrate dropwise with stirring.
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Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Evolution of H₂S gas (rotten egg smell) indicates reaction progress (trap gas in NaOH solution).
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Work-up: Cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, pour the mixture onto crushed ice.
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Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water to remove excess hydrazine and H₂S byproducts.
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Purification: Recrystallize from hot ethanol to yield the pure product as needle-like crystals.
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Validation: Check Melting Point (expect >180°C range) and IR (appearance of NH₂ doublet peaks).
Figure 1: Synthetic workflow for the conversion of the mercapto-precursor to the hydrazine derivative.
Pharmacophore & Application Analysis[3][4][5]
Pharmacophore Mapping
The molecule acts as a versatile ligand due to its ability to interact via multiple non-covalent forces.
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H-Bond Donor (D): The terminal -NH₂ and the secondary -NH- are potent donors, essential for binding to active site residues (e.g., Serine, Threonine) in microbial enzymes.
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H-Bond Acceptor (A): The N-3 nitrogen in the thiazole ring is a strong acceptor.
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Hydrophobic Anchors (H):
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The Benzene ring allows for
stacking interactions (e.g., intercalation into DNA base pairs). -
The 4,7-Dimethyl groups extend the hydrophobic surface area. The 4-Methyl group is particularly critical; it creates a "steric clash" zone that can improve selectivity by preventing binding to enzymes with restricted pockets, while the 7-Methyl group enhances lipophilicity (LogP), aiding membrane permeability.
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Biological Applications (Medicinal)
The hydrazine group is rarely the final drug; it is a "linker" used to synthesize Hydrazones (Schiff Bases) .
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Antimicrobial: Condensation with aromatic aldehydes yields hydrazones that inhibit bacterial DNA gyrase or topoisomerase II. The 4,7-dimethyl core has shown efficacy against S. aureus and E. coli.[2]
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Anticancer: Derivatives have demonstrated cytotoxicity against MCF-7 (breast) and HeLa cell lines.[2] The planar benzothiazole ring intercalates into DNA, while the hydrazine tail interacts with the minor groove.
Industrial Application (Corrosion Inhibition)
Beyond pharma, this specific molecule is a documented corrosion inhibitor.
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Mechanism: Chemisorption. The lone pairs on N and S atoms coordinate with empty d-orbitals of Iron (Fe) on mild steel surfaces.
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Effect: It forms a protective hydrophobic film that blocks acid attack (H⁺). The 4,7-dimethyl groups increase surface coverage efficiency compared to the unsubstituted analog.
Figure 2: Pharmacophore map highlighting key interaction points for biological targets and metal surfaces.
References
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Badiea, A. M., & Mohana, K. N. (2009).[5][6] Effect of temperature and fluid velocity on corrosion mechanism of low carbon steel in presence of 2-hydrazino-4,7-dimethylbenzothiazole in industrial water medium. Corrosion Science, 51(9), 2231-2241.[5][7] [8]
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BenchChem. (n.d.). 4,7-Dimethyl-1,3-benzothiazol-2-amine: Structure and Biological Activity.
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Khalil, M. I., & Khalal, Q. Z. (2021).[9] Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.[3][9] Journal of Physics: Conference Series, 1853, 012007.[9]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
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